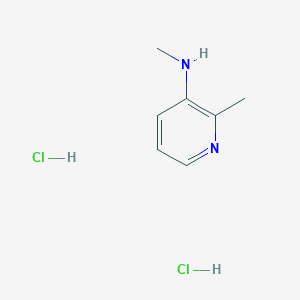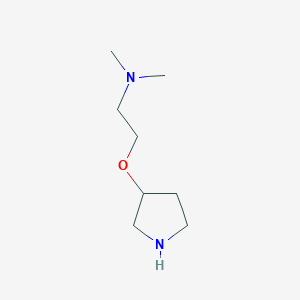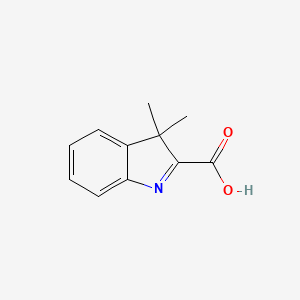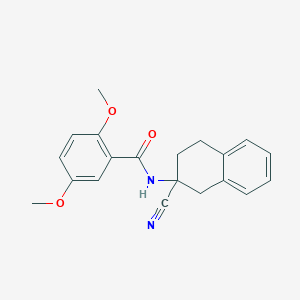![molecular formula C10H14ClNO3 B2890283 2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride CAS No. 2138020-92-3](/img/structure/B2890283.png)
2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2138020-92-3 . It has a molecular weight of 231.68 . The IUPAC name for this compound is [4- (2-aminoethyl)phenoxy]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride” is 1S/C10H13NO3.ClH/c11-6-5-8-1-3-9 (4-2-8)14-7-10 (12)13;/h1-4H,5-7,11H2, (H,12,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
This compound is utilized in the synthesis of various pharmaceuticals. Its structure serves as a building block for creating new drugs with potential therapeutic effects. The phenoxy group, in particular, is a common moiety in medicinal chemistry, often associated with the modulation of biological activity .
Anti-inflammatory Agents
Derivatives of phenoxy acetic acid, such as 2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride , have been studied for their COX-2 inhibitory properties. This is significant in the development of anti-inflammatory medications that aim to provide efficacy while minimizing side effects .
Antioxidant Activity
The analogs of phenoxy acetic acid have been evaluated for their antioxidant effects. These compounds are tested against various oxidative stress assays to determine their capacity to scavenge free radicals .
Computational Chemistry Applications
In computational chemistry, this compound can be used to model interactions at the molecular level. It helps in understanding the drug-receptor interactions and predicting the pharmacological profile of new drugs .
Designing Selective Enzyme Inhibitors
The selective inhibition of enzymes like COX-2 is crucial for targeted therapeutic effects2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride derivatives are designed to selectively inhibit these enzymes, reducing the risk of side effects associated with non-selective inhibition .
Biological Effect Studies
The compound is also used in studying the biological effects of synthetic, semi-synthetic, and natural biologically active substances. It aids in researching the molecular interactions based on structure and physicochemical properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(1-aminoethyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYZLPEHYUSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)


![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890205.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)
![N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890212.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2890215.png)


![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)
![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)
![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)
